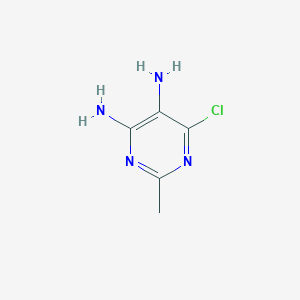

6-Chloro-2-methylpyrimidine-4,5-diamine

Übersicht

Beschreibung

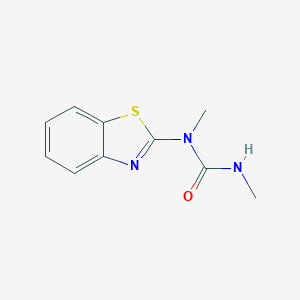

6-Chloro-2-methylpyrimidine-4,5-diamine is a chemical compound with the CAS Number: 933-80-2. It has a molecular weight of 158.59 . The IUPAC name for this compound is 6-chloro-2-methyl-4,5-pyrimidinediamine .

Synthesis Analysis

The synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine involves the reaction of 5-amino-4,6-dichloro-2-methylpyrimidine with 2 M ammonia in isopropanol. This mixture is heated at 150°C for 16 hours in a sealed stainless steel Parr vessel. The mixture is then concentrated in vacuo, and the residue is suspended in a mixture of H2O and isopropanol. The precipitate is collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine .Molecular Structure Analysis

The InChI code for 6-Chloro-2-methylpyrimidine-4,5-diamine is 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10). The InChI key is SGPFPRGCGZLZPP-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine, a related compound, undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

6-Chloro-2-methylpyrimidine-4,5-diamine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclic Systems

The compound is used in the synthesis of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have significant biological applications and are widely used in the medical and pharmaceutical fields .

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key area of study . This reactivity is crucial for the synthesis of various derivatives and analogs .

Biological Applications

The compound and its derivatives have been applied on a large scale in the medical and pharmaceutical fields . They have shown potential in the treatment of various diseases and conditions .

Pharmacological Applications

Diazine alkaloids, including pyrimidine derivatives, have a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .

Synthetic Approaches

The compound is used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents . Novel synthetic methodologies have been developed to improve druglikeness and ADME-Tox properties .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

Eigenschaften

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylpyrimidine-4,5-diamine | |

CAS RN |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.